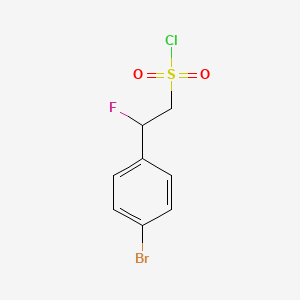

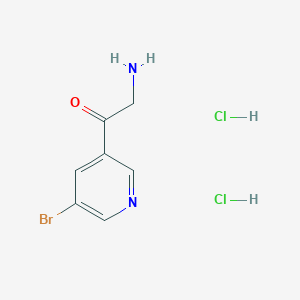

2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride

Overview

Description

The compound “2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride” likely contains a bromophenyl group, a fluoroethane group, and a sulfonyl chloride group . These groups are common in organic chemistry and are often used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed through spectroanalytical data such as NMR and IR .Chemical Reactions Analysis

The compound may undergo various chemical reactions typical of its functional groups. For example, the bromophenyl group might participate in electrophilic aromatic substitution reactions .Scientific Research Applications

1. Synthesis and Chemical Applications

Fluorosulfonylation Agent : A compound closely related to 2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride, 1-bromoethene-1-sulfonyl fluoride, has been used as a fluorosulfonylation agent, demonstrating its potential in creating sulfur(vi) fluoride exchange (SuFEx) clickable materials for enriching the SuFEx tool cabinet. Its application in the regioselective synthesis of sulfonyl fluoride-containing isoxazoles is notable (Leng & Qin, 2018).

Facile Synthesis of Sulfonyl Chlorides : Sulfonyl chlorides, including those derived from bromophenyl methoxymethyl sulfides, have been synthesized efficiently, highlighting the versatility of these compounds in chemical synthesis (Kim, Ko, & Kim, 1992).

SuFEx Click Chemistry : The compound 1-bromoethene-1-sulfonyl fluoride, related to the target chemical, has been shown to be a robust SuFEx connector, useful in the synthesis of various sulfonate connections, including isoxazole-5-sulfonyl fluorides and 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides (Smedley et al., 2018).

2. Pharmaceutical and Biomedical Research

- Anticancer Activity : A compound structurally similar, 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione, has shown significant anticarcinogenic activity against certain cancer cells, suggesting potential pharmaceutical applications (Miao, Yan, & Zhao, 2010).

3. Materials Science

- Catalysis : Ruthenium complexes have been used to catalyze meta sulfonation of 2-phenylpyridines using sulfonyl chlorides, showcasing an application in materials chemistry (Saidi et al., 2011).

Mechanism of Action

Target of Action

Bromophenyl compounds have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Bromophenyl compounds often act through electrophilic aromatic substitution . The bromine atom in these compounds can be replaced by other groups, leading to changes in the target molecule .

Biochemical Pathways

Bromophenyl compounds have been implicated in various biochemical pathways, including those involving the suzuki–miyaura cross-coupling reaction .

Result of Action

Bromophenyl compounds have been associated with various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity of bromophenyl compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-bromophenyl)-2-fluoroethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO2S/c9-7-3-1-6(2-4-7)8(11)5-14(10,12)13/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXVPTSJPYWKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CS(=O)(=O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-2-fluoroethane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride](/img/structure/B1383675.png)

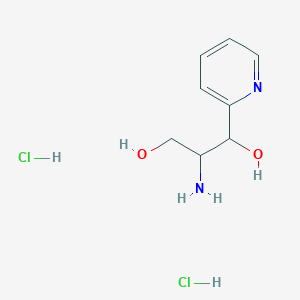

![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)

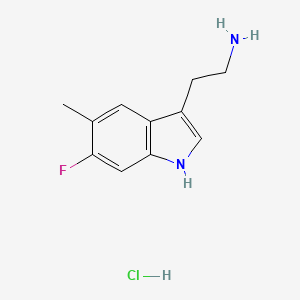

![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)

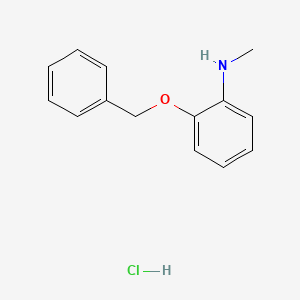

![{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B1383693.png)